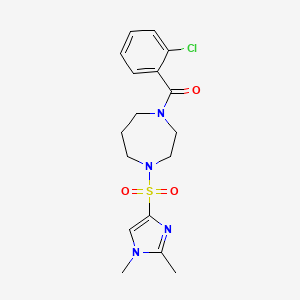
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a useful research compound. Its molecular formula is C17H21ClN4O3S and its molecular weight is 396.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-chlorophenyl)(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone , identified by the CAS number 1903205-06-0 , is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H21ClN4O3S with a molecular weight of 396.9 g/mol . Its structure features a chlorophenyl group and an imidazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21ClN4O3S |
| Molecular Weight | 396.9 g/mol |
| CAS Number | 1903205-06-0 |
Antimicrobial Activity
Research indicates that compounds containing chlorophenyl and imidazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against gram-positive bacteria and mycobacterial strains. The compound under discussion has not been extensively studied in isolation; however, its structural analogs have shown promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and methicillin-resistant strains (MRSA) .
Antiviral Properties
Similar compounds have been evaluated for their antiviral activity. In particular, derivatives of benzamide structures have demonstrated effectiveness against various viral infections. For example, compounds with similar imidazole structures have been reported to inhibit adenoviral replication processes . Although specific data on the compound is limited, its structural characteristics suggest potential antiviral applications.
Cytotoxicity and Selectivity
The cytotoxic effects of related compounds have been assessed in various studies. For instance, some derivatives exhibit low cytotoxicity while maintaining potent antimicrobial activity . This balance between efficacy and safety is critical for therapeutic applications. The compound's selectivity index remains to be determined through further research.
Study 1: Antibacterial Efficacy
A study evaluating the antibacterial properties of synthesized imidazole derivatives found that certain compounds exhibited submicromolar activity against S. aureus. These findings suggest that modifications to the imidazole ring can enhance antibacterial potency . While the specific compound discussed here was not included in this study, the implications for its potential efficacy are noteworthy.
Study 2: Antiviral Mechanisms
In another investigation focusing on chlorophenyl derivatives, researchers identified mechanisms by which these compounds inhibit viral replication. Compounds similar to the one were shown to interfere with viral DNA synthesis . This mechanism could potentially extend to our compound due to shared structural features.
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-13-19-16(12-20(13)2)26(24,25)22-9-5-8-21(10-11-22)17(23)14-6-3-4-7-15(14)18/h3-4,6-7,12H,5,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBABNUZJNAPHJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













